Olamufloxacin

Description

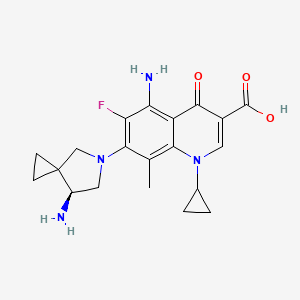

Structure

3D Structure

Properties

IUPAC Name |

5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEILBPMISZFZQK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167887-97-0 | |

| Record name | Olamufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167887970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLAMUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJG8KL1435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Mechanistic Insights of Olamufloxacin Action

Target-Specific Inhibition of Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, primarily DNA gyrase and topoisomerase IV, are the key targets for fluoroquinolone antibiotics like Olamufloxacin ontosight.aiontosight.aifrontiersin.org. These enzymes manage DNA supercoiling and disentanglement, processes critical for bacterial viability mdpi.comacademicjournals.orgijdvl.com.

Inhibition of Bacterial DNA Gyrase Enzymes

Bacterial DNA gyrase is an essential type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process that facilitates DNA unwinding necessary for replication and transcription academicjournals.orgpatsnap.comaujmsr.com. Olamufloxacin inhibits DNA gyrase by binding to the enzyme-DNA complex, stabilizing a cleaved state of the DNA mdpi.compatsnap.com. This prevents the religation of the DNA strands after they have been cut by the enzyme, leading to the accumulation of double-strand breaks patsnap.com. DNA gyrase is often the primary target of fluoroquinolones in Gram-negative bacteria aujmsr.comresearchgate.net. The enzyme is a tetrameric protein composed of two GyrA and two GyrB subunits academicjournals.orgijdvl.com.

Inhibition of Bacterial DNA Topoisomerase IV Enzymes

Bacterial topoisomerase IV is another crucial type II topoisomerase, primarily involved in the decatenation (separation) of replicated chromosomes before cell division mdpi.comijdvl.compatsnap.com. Inhibition of topoisomerase IV by Olamufloxacin interferes with this segregation process, arresting cell division and contributing to bacterial cell death patsnap.compatsnap.com. Topoisomerase IV is often a primary target in Gram-positive bacteria mdpi.comresearchgate.net. Similar to DNA gyrase, topoisomerase IV is a tetramer, consisting of two ParC (or GrlA) and two ParE (or GrlB) subunits ijdvl.com. Olamufloxacin's ability to inhibit both enzymes contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria ontosight.aiontosight.ai.

Molecular Interactions at the Enzymatic Active Site

The interaction of Olamufloxacin with bacterial type II topoisomerases involves specific molecular contacts within the enzymatic active site, leading to the stabilization of the DNA cleavage complex mdpi.compatsnap.com.

Role of Water-Metal Ion Bridge Formation in Binding

A key aspect of fluoroquinolone binding to bacterial type II topoisomerases is the formation of a water-metal ion bridge researchgate.netmdpi.comresearchgate.net. The C3/C4 keto acid group of the fluoroquinolone molecule, including Olamufloxacin, chelates a divalent cation, typically magnesium (Mg²⁺) mdpi.comnih.gov. This metal ion is coordinated by water molecules, which in turn form hydrogen bonds with conserved amino acid residues in the enzyme's active site mdpi.comnih.gov. This water-metal ion bridge effectively links the fluoroquinolone molecule to the enzyme and the cleaved DNA, stabilizing the ternary complex researchgate.netmdpi.comresearchgate.net. This interaction is considered a primary binding mechanism for fluoroquinolones with bacterial type II enzymes researchgate.netmdpi.com. The human counterparts of these enzymes lack the specific residues required to effectively utilize this water-metal ion bridge, contributing to the selective toxicity of fluoroquinolones against bacteria mdpi.com.

Specific Residue Interactions and Binding Site Analysis

Fluoroquinolones interact with specific amino acid residues within the quinolone resistance-determining regions (QRDRs) of the GyrA and ParC subunits of DNA gyrase and topoisomerase IV, respectively researchgate.netmdpi.comresearchgate.net. While detailed, Olamufloxacin-specific binding site analyses at the atomic level may require specific crystallographic data, studies on other fluoroquinolones highlight the general principles. Conserved serine and acidic residues in the QRDRs, such as Ser83 and Asp87 in E. coli GyrA (or analogous residues in other bacteria and enzymes), are critical for coordinating the water-metal ion bridge and interacting with the fluoroquinolone mdpi.comresearchgate.netnih.gov. Mutations in these residues are frequently associated with reduced fluoroquinolone binding affinity and the development of resistance mdpi.comresearchgate.net. The fluoroquinolone molecule intercalates into the cleaved DNA, and its substituents, such as the cyclopropyl (B3062369) group and the azaspiroheptane side chain in Olamufloxacin, likely engage in additional interactions with the enzyme and DNA, contributing to binding affinity and specificity ontosight.aiwikimedia.org.

Impact on Bacterial DNA Replication and Transcription Processes

By stabilizing the cleaved complex of DNA gyrase and topoisomerase IV with DNA, Olamufloxacin effectively poisons these enzymes mdpi.compatsnap.com. This leads to breaks in the bacterial chromosome, primarily double-strand breaks, which are highly lethal to the cell mdpi.compatsnap.com. The stabilized cleavage complexes physically block the progression of replication forks and transcription machinery along the DNA template mdpi.com.

At lower concentrations, the inhibition of gyrase and topoisomerase IV primarily blocks DNA replication and transcription, leading to a slower mode of bacterial cell death. At higher concentrations or when the trapped enzymes are processed, the accumulation of unrepaired double-strand breaks can lead to chromosome fragmentation and rapid cell death mdpi.com. This disruption of essential DNA processes is the fundamental mechanism by which Olamufloxacin exerts its bactericidal activity ontosight.aiontosight.aimdpi.com.

| Enzyme Target | Primary Role in Bacteria | Olamufloxacin Interaction | Consequence |

| Bacterial DNA Gyrase | Negative supercoiling of DNA, essential for replication/transcription academicjournals.orgpatsnap.comaujmsr.com | Stabilizes cleaved DNA-enzyme complex mdpi.compatsnap.com | Blocks replication fork progression mdpi.com |

| Bacterial Topoisomerase IV | Chromosome decatenation for cell division mdpi.comijdvl.compatsnap.com | Stabilizes cleaved DNA-enzyme complex mdpi.compatsnap.com | Prevents chromosome segregation, arrests division patsnap.com |

Antimicrobial Activity Spectrum and Efficacy Research of Olamufloxacin

Broad-Spectrum Antimicrobial Activity Profiling

Olamufloxacin demonstrates a broad spectrum of activity against various bacterial strains. ontosight.aioup.com Its effectiveness stems from its ability to target key bacterial enzymes necessary for survival. ontosight.aiontosight.ai

Olamufloxacin exhibits good in vitro activity, particularly against Gram-positive bacteria. oup.com Studies have shown it to be active against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Streptococcus pneumoniae. oup.comresearchgate.net Compared to other quinolones like ofloxacin, ciprofloxacin (B1669076), and sparfloxacin (B39565), olamufloxacin has demonstrated higher activity against S. aureus (including MRSA) and S. pneumoniae. researchgate.net

Olamufloxacin is also active against Gram-negative bacteria. ontosight.aioup.com Its activity against Gram-negative pathogens is reported to be at least comparable to other quinolones such as ciprofloxacin, sparfloxacin, and levofloxacin (B1675101). researchgate.net Research indicates efficacy against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. oup.comoup.com

Olamufloxacin's spectrum extends to atypical and intracellular pathogens. researchgate.net Studies have specifically evaluated its activity against Legionella species, including Legionella pneumophila. oup.comoup.comnih.gov In vitro studies using macrophage infection models have shown that olamufloxacin can inhibit the intracellular growth of L. pneumophila. oup.comoup.com Its activity against Legionella spp. has been found to be comparable or superior to other fluoroquinolones like levofloxacin and ciprofloxacin in some in vitro settings. oup.comoup.comnih.gov

In Vivo Efficacy Studies in Experimental Infection Models

The in vivo efficacy of olamufloxacin has been evaluated in various experimental infection models, primarily in mice. oup.comnih.gov These studies provide evidence of its therapeutic potential in a living system.

Olamufloxacin has shown activity in mouse models of systemic infection caused by both Gram-positive and Gram-negative bacteria. oup.comnih.gov In studies comparing olamufloxacin with ciprofloxacin, sparfloxacin, and levofloxacin, olamufloxacin demonstrated equal or greater efficacy against systemic infections caused by S. aureus, MRSA, and E. coli. oup.comoup.com Its activity against K. pneumoniae in systemic infection models was comparable to that of ciprofloxacin and sparfloxacin. oup.comoup.com Efficacy against P. aeruginosa in these models was also comparable to other tested quinolones. oup.comoup.com

Below is a table summarizing the comparative efficacy of olamufloxacin in murine systemic infection models:

| Pathogen | Olamufloxacin Efficacy (compared to Ciprofloxacin, Sparfloxacin, Levofloxacin) | Source |

| S. aureus | Equal or greater efficacy | oup.comoup.com |

| MRSA | Equal or greater efficacy | oup.comoup.com |

| E. coli | Equal or greater efficacy | oup.comoup.com |

| K. pneumoniae | Comparable efficacy | oup.comoup.com |

| P. aeruginosa | Comparable efficacy | oup.comoup.com |

Experimental studies in mice have also evaluated the efficacy of olamufloxacin in treating urinary tract infections (UTIs). oup.comnih.gov Olamufloxacin has demonstrated efficacy in experimental UTI models. oup.comoup.com In a mouse model of UTI caused by P. aeruginosa, olamufloxacin showed equal efficacy compared to ciprofloxacin. oup.comoup.com Treatment with olamufloxacin led to a significant reduction in bacterial counts in the kidneys of infected mice. oup.comoup.com

The therapeutic effect of olamufloxacin in a mouse UTI model caused by P. aeruginosa is illustrated by the reduction in viable bacterial cells in the kidneys compared to untreated mice. oup.comoup.com

| Treatment Group | Bacterial Load in Kidneys (log cfu/kidneys) | Source |

| Untreated | 7.50 ± 1.27 | oup.comoup.com |

| Olamufloxacin (50 mg/kg) | Significantly reduced (P < 0.01) | oup.comoup.com |

| Olamufloxacin (12.5 mg/kg) | Significantly reduced (P < 0.01) | oup.comoup.com |

| Olamufloxacin (3.13 mg/kg) | Little therapeutic efficacy | oup.comoup.com |

| Ciprofloxacin (50 mg/kg) | Equal to Olamufloxacin (50 mg/kg) | oup.comoup.com |

Respiratory Tract Infection Models

Research has evaluated the in vivo activity of olamufloxacin (also known as HSR-903) against key bacterial pathogens commonly implicated in respiratory tract infections. Studies conducted in mice have investigated its efficacy against Streptococcus pneumoniae, including both penicillin-susceptible and penicillin-resistant strains, as well as Haemophilus influenzae strains researchgate.netresearchgate.net.

In experimental respiratory tract infections in mice, administration of HSR-903 demonstrated activity against challenges with these pathogens researchgate.net. Treatment with olamufloxacin led to a reduction in bacterial numbers within the infected murine lungs researchgate.net. These findings suggest that olamufloxacin possesses therapeutic potential in the context of respiratory tract infections caused by these bacteria researchgate.netresearchgate.net. The results from these respiratory tract studies complement data reported on the activity of olamufloxacin in systemic and urinary tract infection models oup.com.

Studies on Activity against Quinolone-Resistant Strains in Vivo

The emergence of quinolone-resistant bacteria poses a significant challenge in antimicrobial therapy oup.comoup.com. Olamufloxacin has been investigated for its activity against such resistant strains in vivo.

Studies have evaluated olamufloxacin's efficacy against ciprofloxacin-resistant Haemophilus influenzae strains researchgate.netresearchgate.netnih.gov. These resistant strains have been characterized by specific amino acid substitutions in the GyrA and ParC proteins, which are key targets for quinolone antibiotics researchgate.netresearchgate.netnih.gov. Research indicated that the antibacterial activity of olamufloxacin against these resistant H. influenzae strains was potent when compared to other quinolones, and its inhibitory effects correlated with the level of quinolone resistance in these strains researchgate.netresearchgate.netnih.gov.

Furthermore, olamufloxacin has demonstrated efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) in systemic infection models in mice oup.comoup.com. Its activity against MRSA in these models was shown to be equal to or greater than that of comparator quinolones such as ciprofloxacin, sparfloxacin, and levofloxacin oup.comoup.com.

Pharmacokinetic and Pharmacodynamic Research of Olamufloxacin

Absorption, Distribution, and Elimination Characteristics

Tissue Distribution Studies in Lung Epithelial Lining Fluid and Alveolar Macrophages

Olamufloxacin has demonstrated efficient distribution into key sites of respiratory tract infections, specifically the lung epithelial lining fluid (ELF) and alveolar macrophages (AM). Research in rat models provides significant insight into its penetration capabilities compared to other fluoroquinolones.

In a study where rats were administered a 10mg/kg oral dose of olamufloxacin, the compound showed a notably higher concentration in both ELF and AM compared to plasma. The resulting area under the curve (AUC) ratios of ELF/plasma and AM/plasma were 3.03 ± 0.54 and 97.5 ± 24.2, respectively. These values are substantially higher than those observed for ciprofloxacin (B1669076) under similar conditions, indicating a more efficient distribution of olamufloxacin to these critical infection sites. nih.gov Kinetic analysis further revealed that the influx clearance of olamufloxacin from plasma to ELF was 5.8 times higher than its efflux clearance from ELF, contributing to its accumulation in the lung lining fluid. nih.gov

The high accumulation in alveolar macrophages is a key characteristic, as these cells are crucial in the defense against intracellular respiratory pathogens. nih.gov The ability of an antibiotic to concentrate at these sites is a significant determinant of its potential efficacy in treating lower respiratory tract infections.

Interactive Data Table: Comparative Distribution of Olamufloxacin and Ciprofloxacin in Rat Lungs

| Compound | AUC Ratio (ELF/Plasma) | AUC Ratio (AM/Plasma) |

|---|---|---|

| Olamufloxacin | 3.03 ± 0.54 | 97.5 ± 24.2 |

| Ciprofloxacin | Lower than Olamufloxacin | Lower than Olamufloxacin |

Data derived from a study in rats following a 10mg/kg oral dose. nih.gov

Membrane Permeability and Intracellular Accumulation Mechanisms

The high concentration of olamufloxacin in alveolar macrophages is underpinned by its excellent membrane permeability. Studies utilizing cultured alveolar macrophage plasma membranes have quantified this characteristic, showing the permeability of olamufloxacin to be 5.5 times greater than that of ciprofloxacin and 14.5 times greater than that of pipemidic acid. nih.gov

A primary mechanism driving this enhanced permeability appears to be passive diffusion, which is strongly linked to the compound's hydrophobicity. A significant correlation (r² = 0.995) has been established between the permeability across the AM plasma membrane and the hydrophobicity of the compound. nih.gov In addition to its high transferability across the cell membrane, olamufloxacin's avid binding to membrane phospholipids (B1166683) contributes to its substantial intracellular accumulation. nih.gov Among several tested fluoroquinolones, the extent of intracellular binding in alveolar macrophages was greatest for grepafloxacin, followed by olamufloxacin. nih.gov

Interactive Data Table: Relative Permeability of Fluoroquinolones Across Alveolar Macrophage Membranes

| Compound | Permeability Relative to Ciprofloxacin | Permeability Relative to Pipemidic Acid |

|---|---|---|

| Olamufloxacin | 5.5x Greater | 14.5x Greater |

| Ciprofloxacin | 1.0x (Reference) | - |

| Pipemidic Acid | - | 1.0x (Reference) |

Data derived from in vitro studies on cultured rat alveolar macrophage plasma membranes. nih.gov

Drug Transporter Interactions: P-glycoprotein (P-gp) Efflux at the Blood-Brain Barrier

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS). A key component of the BBB is the efflux transporter P-glycoprotein (P-gp), which actively removes a wide range of xenobiotics, including many therapeutic drugs, from the brain capillary endothelial cells back into the bloodstream. This action limits the CNS penetration of P-gp substrates, which can impact the treatment of CNS infections.

While many fluoroquinolones are known to be substrates of P-gp, specific research detailing the interaction between olamufloxacin and P-gp at the blood-brain barrier is not extensively available in the reviewed scientific literature. The degree to which olamufloxacin is recognized and transported by P-gp would be a critical factor in determining its potential distribution into the CNS. High efflux by P-gp would be expected to result in low brain concentrations.

Analysis of Pharmacokinetic Parameters in Animal Models and Human Trials

Detailed pharmacokinetic (PK) parameters for olamufloxacin, such as maximum serum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) from human trials, are not widely reported in publicly available literature.

However, preclinical studies in animal models provide foundational PK data. In rats, oral administration of olamufloxacin has been studied, forming the basis for tissue distribution analyses. nih.gov For fluoroquinolones as a class, pharmacokinetic profiles are typically characterized by key parameters that describe the drug's journey through the body. For instance, studies on other fluoroquinolones like levofloxacin (B1675101) in various animal models and humans have established parameters for clearance (CL), volume of distribution (Vd), and bioavailability. nih.govresearchgate.netnih.govresearchgate.netcabidigitallibrary.org These parameters are crucial for establishing dosing regimens that can achieve therapeutic concentrations. For example, levofloxacin generally exhibits a large volume of distribution and is eliminated primarily as an unchanged drug in the urine. nih.govwikipedia.org Further studies are required to fully characterize the complete pharmacokinetic profile of olamufloxacin in humans.

Pharmacodynamic Modeling and Relationships to Efficacy

Correlation of Pharmacokinetic/Pharmacodynamic Parameters with Antimicrobial Efficacy

For fluoroquinolones, the relationship between drug exposure and antimicrobial effect is well-defined by pharmacokinetic/pharmacodynamic (PK/PD) indices. These indices are crucial for predicting therapeutic success and optimizing dosing to maximize efficacy while minimizing the development of resistance. nih.govdynakin.com The two main PK/PD parameters that correlate with the efficacy of this antibiotic class are:

The ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).

The ratio of the maximum free drug concentration to the MIC (fCmax/MIC).

For fluoroquinolones, the fAUC/MIC ratio is generally considered the most important predictor of bacteriological eradication. dynakin.comnih.govnih.govresearchgate.net A specific target value for this ratio is often associated with successful clinical outcomes. For example, with levofloxacin against Streptococcus pneumoniae, an fAUC/MIC ratio of approximately 30 to 50 has been associated with efficacy. dynakin.comnih.gov

While specific studies establishing the precise fAUC/MIC and fCmax/MIC target values for olamufloxacin against various pathogens are not detailed in the reviewed literature, its potent in vitro activity suggests that favorable PK/PD targets could be achievable. The high concentrations of olamufloxacin observed in lung tissues are particularly relevant, as using site-specific concentrations rather than plasma concentrations can provide a more accurate prediction of efficacy in respiratory infections. researchgate.net Establishing these PK/PD relationships for olamufloxacin is a critical step in its clinical development and for guiding its effective use in practice.

Pharmacodynamic Factors Influencing Resistance Development

A comprehensive understanding of the pharmacodynamic factors that influence the development of resistance to olamufloxacin is crucial for its effective and sustainable use. The primary pharmacodynamic parameters that predict the ability of a fluoroquinolone to suppress the emergence of resistant bacterial strains are the Mutant Prevention Concentration (MPC) and the ratio of the area under the plasma concentration-time curve to the minimum inhibitory concentration (AUC/MIC).

The Mutant Selection Window (MSW) is a critical concept in this context. It describes the antimicrobial concentration range between the MIC and the MPC. Within this window, there is a selective pressure that favors the growth of less susceptible, single-step mutant bacteria. Therefore, a key strategy to prevent the development of resistance is to ensure that drug concentrations at the site of infection consistently exceed the MPC.

Studies on other fluoroquinolones have demonstrated that maintaining drug concentrations above the MPC for a significant portion of the dosing interval is associated with a lower risk of selecting for resistant mutants. While specific MPC values for olamufloxacin against a wide array of bacterial isolates are not extensively documented in publicly available literature, the principle remains a cornerstone of antimicrobial stewardship for this class of drugs.

The AUC/MIC ratio is another powerful predictor of both the clinical efficacy and the resistance-suppressing potential of fluoroquinolones. For many bacteria, achieving a certain AUC24/MIC target is correlated with rapid bacterial killing and a reduced likelihood of resistance emergence. For instance, with other fluoroquinolones, an AUC24/MIC ratio of >100 is often cited as a target for difficult-to-treat infections, particularly those caused by Gram-negative bacteria.

The specific AUC/MIC breakpoints that are predictive of resistance suppression for olamufloxacin have not been definitively established across a broad spectrum of pathogens in published studies. Such research is essential to guide optimal dosing regimens that not only ensure clinical success but also preserve the long-term utility of olamufloxacin by minimizing the selection pressure for resistant strains. The lack of detailed, publicly available data tables on olamufloxacin's MPC values and AUC/MIC breakpoints limits a more in-depth, data-driven discussion on this topic.

Mechanisms of Antimicrobial Resistance to Olamufloxacin

Target Site Mutations in DNA Gyrase (GyrA, GyrB)

Mutations in the genes encoding DNA gyrase, gyrA and gyrB, are a primary mechanism of resistance to Olamufloxacin and other fluoroquinolones mdpi.comnih.govresearchgate.netfarmaciajournal.com. DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription aujmsr.com. The enzyme is composed of two GyrA and two GyrB subunits aujmsr.comslideserve.com.

Resistance-conferring mutations are frequently located within a specific region of these subunits known as the quinolone resistance-determining region (QRDR) mdpi.comjidc.orgnih.govresearchgate.net. In Escherichia coli, common mutations in GyrA occur at positions such as Ser-83 and Asp-87 farmaciajournal.comnih.govresearchgate.netbrieflands.com. These amino acid substitutions can alter the interaction between the fluoroquinolone molecule and the enzyme-DNA complex, reducing the drug's ability to inhibit gyrase activity nih.govjidc.orgnih.gov. Mutations in the gyrB gene, specifically within its QRDR (amino acids 426-447 in E. coli), also contribute to resistance, although mutations in gyrA are generally more prevalent mdpi.com.

Target Site Mutations in Topoisomerase IV (ParC, ParE)

Topoisomerase IV, another type II topoisomerase with a similar structure to DNA gyrase, is also a crucial target for fluoroquinolones, particularly in Gram-positive bacteria rroij.comaujmsr.com. It is composed of two ParC and two ParE subunits farmaciajournal.combrieflands.com. Mutations in the genes encoding these subunits, parC and parE, represent another significant mechanism of resistance to Olamufloxacin mdpi.comnih.govresearchgate.netfarmaciajournal.com.

Similar to DNA gyrase, resistance-associated mutations in topoisomerase IV are often found within the QRDR of the ParC and ParE subunits mdpi.comnih.govresearchgate.netbrieflands.com. In E. coli, common mutations in ParC are observed at positions like Ser-80 and Glu-84 nih.govresearchgate.netbrieflands.com. These mutations can decrease the binding affinity of Olamufloxacin to topoisomerase IV, thereby reducing its inhibitory effect nih.gov. While gyrA mutations are often the primary resistance mechanism in Gram-negative bacteria, mutations in parC can be the initial step towards resistance in some Gram-positive organisms like Staphylococcus aureus, often followed by gyrA mutations, leading to higher resistance levels jidc.orgbrieflands.com. Mutations in the ParE QRDR (amino acids 420-441 in E. coli) also contribute to resistance mdpi.com.

Efflux Pump Overexpression and Associated Resistance

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents, including fluoroquinolones, out of the bacterial cell, thereby reducing their intracellular concentration and contributing to resistance mdpi.comrroij.comnih.gov. Overexpression of the genes encoding these efflux pumps can lead to increased efflux activity and elevated minimum inhibitory concentrations (MICs) of Olamufloxacin nih.govaujmsr.comnih.gov.

This mechanism of resistance can occur independently or in conjunction with target site mutations google.com. Various efflux systems have been implicated in fluoroquinolone resistance in different bacterial species. For instance, the AcrAB efflux pump in E. coli and the SmeVWX and SmeDEF systems in Stenotrophomonas maltophilia are known to contribute to fluoroquinolone resistance rroij.commdpi.com. In Pseudomonas aeruginosa, efflux pumps such as MexA, MexC, MexE, and MexX play a role in resistance to fluoroquinolones ekb.eg. The increased activity of these pumps reduces the amount of Olamufloxacin that reaches its intracellular targets, DNA gyrase and topoisomerase IV nih.gov.

Impact of Resistance Mechanisms on Olamufloxacin Efficacy

The development of resistance mechanisms significantly impacts the efficacy of Olamufloxacin. The accumulation of mutations in both DNA gyrase and topoisomerase IV is often associated with high levels of fluoroquinolone resistance nih.govnih.govbrieflands.com. A single mutation in a target enzyme may confer low-level resistance, while the acquisition of additional mutations, particularly in both primary and secondary targets, can lead to a substantial increase in resistance levels nih.govbrieflands.com.

Efflux pump overexpression further contributes to reduced susceptibility by lowering the effective intracellular concentration of the antibiotic nih.gov. When these mechanisms are present, higher concentrations of Olamufloxacin are required to inhibit bacterial growth, potentially exceeding achievable drug levels at the site of infection google.com. This reduced susceptibility or outright resistance can lead to treatment failures and limit the clinical utility of Olamufloxacin nih.govgoogle.com. Although Olamufloxacin has demonstrated potent activity against some resistant strains compared to certain other quinolones, the increasing prevalence of these resistance mechanisms remains a concern researchgate.netresearchgate.net.

Drug Discovery and Rational Design Methodologies for Olamufloxacin Analogues

Synthetic Pathways and Chemical Synthesis Approaches

Synthesis of Spirocyclic Pyrrolidine (B122466) Core Structures

This synthetic strategy is a two-step process starting from common 3- to 7-membered (hetero)alicyclic ketones. nih.gov The cornerstone of this method is a [3+2] cycloaddition reaction between an electron-deficient exocyclic alkene and an N-benzyl azomethine ylide generated in situ. nih.govnih.gov This reaction efficiently establishes the desired spirocyclic pyrrolidine framework. nih.gov The versatility of this method allows for the creation of diverse building blocks for drug discovery programs. nih.gov

| Step | Reaction Type | Key Reagents | Outcome |

| 1 | Formation of Exocyclic Alkene | (Hetero)alicyclic ketone | Intermediate for cycloaddition |

| 2 | [3+2] Cycloaddition | Electron-deficient alkene, N-benzyl azomethine ylide | Spirocyclic pyrrolidine core |

Strategies for Chiral Synthesis and Stereocontrol

Like many modern fluoroquinolones, olamufloxacin is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The antibacterial potency of fluoroquinolones often resides in a single enantiomer. For instance, Levofloxacin (B1675101), the (S)-enantiomer of ofloxacin, is significantly more active than its (R)-enantiomer. wikipedia.orgnih.gov This enantiomer demonstrates a more effective binding to the target enzymes, DNA gyrase and topoisomerase IV. wikipedia.org

Achieving high stereocontrol is therefore a critical goal in the synthesis of olamufloxacin. Asymmetric synthesis strategies are employed to produce the desired enantiomer in high purity. These strategies can include:

Use of Chiral Starting Materials: Employing enantiomerically pure precursors, such as derivatives of L-aspartic acid or (S)-alaninol, can introduce the desired stereochemistry early in the synthetic sequence. researchgate.net

Chiral Catalysts: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes, can guide the reaction to form one enantiomer preferentially. whiterose.ac.ukresearchgate.net This is particularly relevant in key bond-forming steps like cycloaddition or reduction reactions. nih.govacs.org

Diastereoselective Reactions: Creating and separating diastereomeric intermediates is another common approach to resolving enantiomers and obtaining the optically pure final product. google.com

While specific, detailed synthetic routes for the chiral synthesis of olamufloxacin are proprietary, the methodologies are based on established principles of asymmetric synthesis developed for other complex chiral molecules, including other fluoroquinolones. whiterose.ac.ukresearchgate.net

Novel Analogues and Modification Routes for Enhanced Properties

The rational design of novel analogues is a cornerstone of antibiotic development, aiming to enhance potency, broaden the antibacterial spectrum, and improve pharmacokinetic profiles. researchgate.net For fluoroquinolones, the C-7 position is the most adaptable site for chemical modification and significantly influences the drug's properties. researchgate.net The introduction of novel spirocyclic amines at this position is a key strategy. nih.gov

Modification routes for creating novel olamufloxacin analogues could involve:

Alteration of the Spirocyclic Ring: Introducing different substituents or heteroatoms into the spirocyclic pyrrolidine ring at C-7 can modulate the compound's interaction with bacterial enzymes and affect its spectrum of activity. nih.govacs.org

Changes to the Quinolone Core: While less common, modifications at other positions of the quinolone core, such as C-5 or C-8, can also be explored to fine-tune the drug's properties. researchgate.net

The synthesis of these new analogues often involves preparing novel C-7 amine building blocks and then coupling them to the fluoroquinolone core through nucleophilic aromatic substitution. nih.gov For example, studies on levofloxacin have shown that introducing functionalized thienylethyl moieties onto the C-7 piperazine (B1678402) ring can enhance activity against Gram-positive bacteria. nih.govresearchgate.net This principle of modifying the C-7 amine is directly applicable to the design of new olamufloxacin analogues. researchgate.net

Structure-Activity Relationship (SAR) Studies of Olamufloxacin and Fluoroquinolones

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rjpbcs.com In the context of fluoroquinolones, QSAR studies aim to predict antibacterial potency (often expressed as Minimum Inhibitory Concentration, MIC) based on various molecular descriptors. aip.orgrjpbcs.com

These models are built using a dataset of fluoroquinolone derivatives with known antibacterial activities. aip.orgresearchgate.net Statistical methods like multilinear regression (MLR) are then used to develop an equation that correlates molecular descriptors with activity. aip.org

Key Molecular Descriptors in Fluoroquinolone QSAR Models:

| Descriptor Type | Example | Influence on Antibacterial Activity |

|---|---|---|

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) energy, atomic charges on specific atoms (e.g., quinolone ring carbons, carboxyl oxygens) | Correlates with the molecule's ability to interact with the DNA-gyrase complex. aip.orgresearchgate.net |

| Steric | Molecular volume, surface area | Affects how the molecule fits into the enzyme's binding site. nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences the drug's ability to penetrate bacterial cell membranes. |

QSAR models help rationalize the observed activities of existing compounds and guide the design of new, more potent analogues by predicting their activity before synthesis. rjpbcs.comnih.gov For example, a QSAR model might indicate that increasing the positive charge on a specific atom or adding a bulky group at a certain position could enhance antibacterial efficacy. researchgate.net

Identification of Key Structural Features for Antibacterial Activity

The antibacterial activity of olamufloxacin, like other fluoroquinolones, is dictated by several key structural features that are essential for its mechanism of action—the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.orgdrugbank.com

Core Pharmacophore: The fundamental unit required for activity is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. The carboxyl group at C-3 and the keto group at C-4 are critical for binding to the DNA-enzyme complex. nih.gov

Key Substituents and Their Roles:

N-1 Substituent: A cyclopropyl (B3062369) group at the N-1 position is generally associated with high antibacterial potency against a broad range of bacteria. acs.orgresearchgate.net

C-7 Substituent: This position is crucial for modulating the spectrum of activity, potency, and pharmacokinetic properties. researchgate.netnih.gov In olamufloxacin, the unique (S)-3-aminopyrrolidine spiro-fused to a cyclopropane (B1198618) ring at the C-7 position is a primary determinant of its potent activity, particularly against Gram-positive bacteria and resistant strains. nih.govresearchgate.net The stereochemistry of this group is critical, with the (S)-configuration being essential for optimal activity. researchgate.net

C-8 Position: In some fluoroquinolones, a halogen or a methoxy (B1213986) group at C-8 can enhance activity against anaerobic bacteria and improve oral absorption. researchgate.net

The combination of these structural elements in a single molecule results in the potent and broad-spectrum antibacterial profile of olamufloxacin.

Computational Approaches in SAR Analysis

The Structure-Activity Relationship (SAR) analysis of olamufloxacin analogues heavily relies on computational methods to predict the biological activity of novel compounds and to understand their mechanisms of action at a molecular level. researchgate.netnih.gov These in silico techniques offer a significant advantage by reducing the time and cost associated with synthesizing and testing new chemical entities. mdpi.com

Key computational approaches used in the development of fluoroquinolone analogues like olamufloxacin include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net For fluoroquinolone derivatives, QSAR studies help in predicting antibacterial activity by analyzing electronic descriptors and physicochemical properties. The goal is to design new compounds with potentially better activity by modifying substituents on the core fluoroquinolone structure based on the generated QSAR equations. researchgate.net

Molecular Docking: This technique is widely used to predict the binding conformation and interactions between a ligand (the fluoroquinolone analogue) and its protein target, primarily DNA gyrase and topoisomerase IV. mdpi.comrsc.orgajptonline.com By simulating the docking process, researchers can estimate the binding affinity (often represented as a ∆G value) and visualize the specific interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. mdpi.comresearchgate.net This information is crucial for rationally designing molecules that fit optimally into the binding site of the target enzymes, including those with resistance-conferring mutations. rsc.org

In Silico Screening: Computer-aided drug design (CADD) techniques are employed to screen virtual libraries of fluoroquinolone derivatives. mdpi.com This process allows for the initial selection of candidates with the most promising predicted activity before they are synthesized for in vitro testing. mdpi.comresearchgate.net

These computational tools are often used in conjunction to provide a comprehensive understanding of the SAR, guiding the modification of the fluoroquinolone scaffold to improve potency and efficacy. nih.gov

Table 1: Computational Techniques in Fluoroquinolone SAR Analysis

| Computational Method | Primary Application in Olamufloxacin Analogue Design | Key Insights Provided |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the antibacterial activity of new analogues based on their chemical structure. researchgate.net | Identifies key electronic and physicochemical properties that correlate with higher biological activity. researchgate.net |

| Molecular Docking | Simulating the binding of analogues to target enzymes (DNA gyrase, Topoisomerase IV). mdpi.comajptonline.com | Predicts binding affinity, orientation, and specific molecular interactions within the active site. researchgate.netrsc.org |

| Molecular Dynamics (MD) Simulations | Analyzing the stability and dynamics of the ligand-protein complex over time. | Provides insights into the flexibility of the binding site and the stability of the interactions predicted by docking. |

Rational Drug Design Principles Applied to Olamufloxacin

Rational drug design for olamufloxacin analogues involves a targeted approach based on a deep understanding of its molecular targets and the mechanisms of bacterial resistance. nih.gov This strategy aims to create new molecules with improved therapeutic profiles.

Strategies for Binding Selectivity

A primary goal in designing olamufloxacin analogues is to ensure high selectivity for bacterial DNA gyrase and topoisomerase IV over their eukaryotic counterparts. nih.gov This selectivity is crucial for minimizing host toxicity. The rational design approach leverages the structural and sequential differences between the bacterial and human enzymes. nih.gov

Strategies to enhance binding selectivity include:

Exploiting Shape Complementarity: Analogues are designed to fit precisely within the binding pockets of the bacterial enzymes. Minor differences in the shape and size of the active sites between bacterial and human topoisomerases can be exploited to achieve selectivity. acs.org

Targeting Specific Amino Acid Residues: Modifications to the fluoroquinolone structure are made to form specific interactions, such as hydrogen bonds, with amino acid residues that are unique to the bacterial enzymes. nih.gov For example, quinazolinediones, a class of compounds that also target these enzymes, achieve selectivity by forming a hydrogen bond with a conserved arginine residue, an interaction distinct from that of traditional fluoroquinolones. nih.gov

Modulating Physicochemical Properties: Adjusting properties like polarity and charge can influence binding selectivity. More polar and charged molecules tend to have narrower binding selectivity due to the highly directional nature of electrostatic interactions. nih.gov

Design for Overcoming Efflux Pump Activity

Bacterial efflux pumps are a significant mechanism of resistance, actively transporting antibiotics like fluoroquinolones out of the cell and reducing their intracellular concentration. mdpi.com Rational drug design addresses this challenge through two main strategies: modifying the antibiotic to be a poor substrate for efflux pumps, or co-administering the antibiotic with an efflux pump inhibitor (EPI). nih.govmdpi.com

Structural Modification of Fluoroquinolones: Altering the chemical structure of olamufloxacin analogues can reduce their recognition and transport by efflux pumps. This involves modifying parts of the molecule, such as the C7 substituent, to create steric hindrance or alter physicochemical properties that are critical for pump recognition.

Development of Efflux Pump Inhibitors (EPIs): EPIs are compounds designed to block the activity of efflux pumps, thereby restoring the efficacy of the antibiotic. nih.gov Phenylalanine-arginine β-naphthylamide (PAβN) is a well-known broad-spectrum EPI that has been shown to potentiate the activity of fluoroquinolones against resistant bacteria. mdpi.comasm.org Other EPIs, such as certain quinoline (B57606) derivatives and arylpiperazines, have also been developed to inhibit specific pumps like the AcrAB-TolC system in Gram-negative bacteria. nih.gov The combination of an olamufloxacin analogue with a potent EPI represents a promising strategy to combat efflux-mediated resistance. mdpi.com

Targeting Resistance Mutations in Drug Design

The most prevalent mechanism of high-level fluoroquinolone resistance involves mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). nih.govfrontiersin.orgplos.org These mutations typically occur in a specific region known as the quinolone resistance-determining region (QRDR) and alter the drug's binding site, reducing its affinity. rsc.orgnih.gov

Rational drug design aims to create olamufloxacin analogues that can effectively inhibit these mutant enzymes. rsc.org This is achieved by:

Understanding Mutant Structures: Homology modeling is used to build three-dimensional structures of the mutant enzymes. rsc.org This allows researchers to understand how mutations, such as the common S83L in GyrA or S80I in ParC, alter the topology of the binding pocket. nih.govfrontiersin.org

Structure-Based Drug Design: With the mutant structure as a template, new analogues are designed to establish favorable interactions within the altered binding site. rsc.org For instance, an analogue might be designed to form new hydrogen bonds or van der Waals interactions with the mutated residues (e.g., Leu83 or Asn87), thereby regaining binding affinity and inhibitory activity. rsc.org This evolution-guided approach can lead to the development of second-generation inhibitors with a reduced likelihood of resistance. scienceboard.net

Table 2: Common Resistance Mutations and Design Strategies

| Gene | Common Mutation | Effect on Enzyme | Rational Design Strategy |

|---|---|---|---|

gyrA (DNA Gyrase) | Ser83 → Leu (S83L) | Alters the binding pocket, reducing drug affinity. nih.govfrontiersin.org | Design analogues that form new interactions with the mutated Leu residue to restore binding. rsc.org |

gyrA (DNA Gyrase) | Asp87 → Asn (D87N) | Disrupts the water-metal ion bridge crucial for fluoroquinolone binding. nih.gov | Develop compounds that can bind effectively despite the altered residue. rsc.org |

parC (Topoisomerase IV) | Ser80 → Ile (S80I) | Reduces drug binding affinity in the primary target for some bacteria. nih.govnih.gov | Create analogues with modified C7 substituents to overcome the steric hindrance from the mutation. |

Preclinical Efficacy and Safety Research of Olamufloxacin

In Vitro Cytotoxicity and Selectivity Studies

In vitro studies are conducted to determine the direct effects of a compound on cells, including both bacterial and mammalian cells, to assess its potency and selectivity. Olamufloxacin, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. wikipedia.orgpmda.go.jpncsu.edu

Research has shown that olamufloxacin possesses good in vitro activity, particularly against Gram-positive bacteria. researchgate.net Studies comparing olamufloxacin to other fluoroquinolones such as ciprofloxacin (B1669076), sparfloxacin (B39565), and levofloxacin (B1675101) have been conducted to understand its relative potency. For instance, the minimum inhibitory concentration (MIC) at which 50% of isolates are inhibited (MIC50) for olamufloxacin against 81 different Legionella spp. strains was found to be 0.008 mg/L, which was comparable to sparfloxacin and lower than erythromycin (B1671065), levofloxacin, and ciprofloxacin. oup.comnih.gov

Studies evaluating the activity against intracellular bacteria, such as Legionella pneumophila within macrophages, demonstrated that olamufloxacin and sparfloxacin inhibited intracellular growth and subsequent cytotoxicity at lower concentrations (0.008 mg/L) compared to levofloxacin and ciprofloxacin at the same concentration. oup.comnih.gov The minimum concentration inhibiting more than 50% of the cytopathic effect of L. pneumophila (MIEC) for olamufloxacin was reported as 0.004 mg/L. oup.com

While the primary focus of olamufloxacin research is its antibacterial activity, some studies on fluoroquinolone derivatives have explored their cytotoxicity against mammalian cells, particularly cancer cells, to assess selectivity. mdpi.comnih.gov Achieving high selectivity towards bacterial cells over normal mammalian cells is a key aspect of developing safe antibacterial agents. nih.gov Although specific detailed in vitro cytotoxicity data for olamufloxacin against a broad panel of normal human cells were not extensively found in the provided snippets, the focus on its development as an antibacterial agent implies that selectivity for bacterial targets over host cells is a critical parameter evaluated during its preclinical development.

Animal Model Evaluation of Therapeutic Effects

Animal models are used to evaluate the in vivo efficacy of olamufloxacin against various bacterial infections and to understand its pharmacokinetic and pharmacodynamic properties within a living system.

Acute Bacterial Infections

Studies in mice have demonstrated the activity of olamufloxacin against systemic infections caused by both Gram-positive and Gram-negative bacteria. researchgate.netoup.com In a mouse model of systemic infection, olamufloxacin showed comparable or greater efficacy against infections caused by Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli when compared to ciprofloxacin, sparfloxacin, and levofloxacin. oup.com Its activity against Klebsiella pneumoniae was found to be comparable to ciprofloxacin and sparfloxacin. oup.com

In a mouse model of penicillin-resistant Streptococcus pneumoniae infection, treatment with olamufloxacin (HSR-903) reduced bacterial numbers in the lungs and resulted in a 50% survival rate, compared to lower survival rates with sparfloxacin (30%), levofloxacin (10%), ciprofloxacin (0%), and benzylpenicillin (0%) 14 days post-infection. researchgate.net

Specific Organ-Targeted Infections

Preclinical research has also investigated the efficacy of olamufloxacin in treating infections targeting specific organs, particularly the lungs and urinary tract.

In a guinea pig model of Legionnaires' disease, caused by Legionella pneumophila, oral administration of olamufloxacin (5 mg/kg twice a day) for 7 days resulted in 11 out of 12 infected guinea pigs surviving for 14 days post-infection, which was similar to the survival rate seen with levofloxacin (12 out of 12). oup.comnih.gov Treatment with olamufloxacin led to a much lower bacterial burden in the lungs compared to levofloxacin or erythromycin. nih.gov This suggests that olamufloxacin is as effective as levofloxacin in this model of Legionella infection. oup.com

Studies in mice have also evaluated olamufloxacin's efficacy in experimental urinary tract infections (UTIs). Olamufloxacin demonstrated equal efficacy for experimental UTIs in mice caused by Pseudomonas aeruginosa compared to other quinolones. researchgate.netoup.com Treatment with olamufloxacin at doses of 50 and 12.5 mg/kg significantly reduced the number of viable bacterial cells in the kidneys of infected mice. oup.com

Pharmacokinetic studies in pneumonic mice showed that the levels of olamufloxacin in the lungs were significantly higher than those in the plasma, indicating good distribution to the site of infection in the respiratory tract. researchgate.netmdpi.comasm.orgnih.gov

Safety Pharmacology Research and Toxicological Mechanisms

Safety pharmacology studies are conducted to assess the potential for non-therapeutic effects of a drug on physiological functions, while toxicological studies investigate adverse effects and their underlying mechanisms.

While detailed toxicological mechanisms specifically for olamufloxacin were not extensively provided in the search results, information on the toxicology of fluoroquinolones in general offers insights into potential mechanisms. Fluoroquinolones have been associated with various toxicological effects, and research into their mechanisms is ongoing. mdpi.com

General toxicological mechanisms linked to fluoroquinolones in environmental and biological systems include the induction of oxidative stress, DNA damage, mitochondrial dysfunction, and apoptosis. mdpi.com These effects can be triggered by the generation of reactive oxygen species (ROS) following exposure to fluoroquinolone antibiotics. mdpi.com

Repeated dose toxicity studies in various animal species with another compound (GRNX, which lacks the 6-position fluorine considered essential for typical fluoroquinolone antibacterial activity but targets bacterial DNA topoisomerase IV and DNA gyrase) showed reddish violet or violet coloration of organs and tissues. pmda.go.jp This coloration was dose- and duration-dependent and was inferred to be due to the deposit of metabolites, without associated functional decline or histopathological changes. pmda.go.jp It is important to note that this finding is for a different compound and may not directly translate to olamufloxacin, but it highlights that metabolite disposition can be a factor in the toxicological profile of this class of drugs.

Preclinical safety pharmacology research for olamufloxacin would have involved evaluating its effects on major organ systems, such as the cardiovascular, central nervous, and respiratory systems, in animal models. While specific data from these studies for olamufloxacin were not detailed in the provided snippets, such evaluations are standard in preclinical drug development to identify potential safety concerns.

Comparative Studies and Developmental Trajectory of Olamufloxacin

Comparative Efficacy and Potency with Other Antimicrobial Agents

Research into Olamufloxacin has included comparisons of its efficacy and potency against both other fluoroquinolones and antibiotics from different classes. These studies aim to position Olamufloxacin within the broader landscape of antimicrobial therapy.

Comparisons with Other Fluoroquinolones

Studies have indicated that Olamufloxacin possesses potent antibacterial activity, particularly against potential respiratory pathogens, when compared with other quinolone derivatives. ncats.ioncats.io It has been shown to have a lower minimum inhibitory concentration (MIC) compared to some other fluoroquinolones, suggesting greater potency. smolecule.com

In in vivo studies in mice, Olamufloxacin demonstrated equal or greater efficacy against systemic infections caused by Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Escherichia coli when compared to ciprofloxacin (B1669076), sparfloxacin (B39565), and levofloxacin (B1675101). oup.comoup.comresearchgate.net Its activity against Klebsiella pneumoniae was comparable to that of ciprofloxacin and sparfloxacin, and its efficacy against Pseudomonas aeruginosa was comparable to other quinolones. oup.comoup.com Against Legionella spp., the MIC50 for Olamufloxacin was 0.008 mg/L, identical to sparfloxacin and lower than levofloxacin (0.063 mg/L) and erythromycin (B1671065) (0.125 mg/L). researchgate.netoup.com Olamufloxacin was also found to be 2 to 32 times more active than ofloxacin, ciprofloxacin, and sparfloxacin against Staphylococcus aureus (including methicillin-resistant strains) and Streptococcus pneumoniae. researchgate.net Against clinical isolates of Klebsiella pneumoniae and Enterobacter cloacae with resistance-associated amino acid alterations in GyrA and ParC, Olamufloxacin's antibacterial activity was reported as most potent compared to other quinolones, and the inhibitory activities correlated with the quinolone resistance of these strains. researchgate.net

Comparative Efficacy of Olamufloxacin vs. Other Fluoroquinolones in Murine Systemic Infection

| Bacterial Strain | Olamufloxacin Efficacy | Comparator Fluoroquinolone Efficacy (vs. Olamufloxacin) | Comparators Included |

| Staphylococcus aureus (including MRSA) | Equal or greater | Equal or lesser | Ciprofloxacin, Sparfloxacin, Levofloxacin |

| Escherichia coli | Equal or greater | Equal or lesser | Ciprofloxacin, Sparfloxacin, Levofloxacin |

| Klebsiella pneumoniae | Comparable | Comparable | Ciprofloxacin, Sparfloxacin |

| Pseudomonas aeruginosa | Comparable | Comparable | Ciprofloxacin, Sparfloxacin, Levofloxacin |

Comparisons with Other Classes of Antibiotics

While the primary comparisons highlighted in the search results are with other fluoroquinolones, one study included erythromycin, a macrolide antibiotic, in its comparison against Legionella spp. oup.com As mentioned, the MICs for Olamufloxacin and sparfloxacin were significantly lower than that of erythromycin against Legionella spp. oup.com

Historical Context of Clinical Development and Current Status

Olamufloxacin was under development as an oral fluoroquinolone antimicrobial agent. ncats.ioncats.io

Progression through Clinical Trial Phases

An oral formulation of Olamufloxacin was undergoing Phase III clinical trials for bacterial infections in Japan. ncats.ioncats.io An intravenous formulation was also under investigation, having reached late Phase II clinical trials. nih.gov

Factors Influencing Development and Discontinuation

The available information indicates that the development of Olamufloxacin for bacterial infections in Japan was discontinued (B1498344) after reaching Phase III. ncats.ioncats.io The specific factors influencing this discontinuation are not explicitly detailed in the provided search results. However, the general landscape of antibiotic development faces challenges, including scientific hurdles, financial considerations, and regulatory processes. reactgroup.org

Future Directions and Potential Re-evaluation in Antimicrobial Therapy Research

Despite the discontinuation of its initial clinical development program, the potent in vitro and in vivo activity demonstrated by Olamufloxacin against various challenging pathogens, including resistant strains and intracellular bacteria like Legionella, suggests potential areas for future research or re-evaluation. The need for new antibiotics, particularly against drug-resistant Gram-negative bacteria and for community-acquired resistant infections, remains a significant global health concern. reactgroup.org While the direct future directions for Olamufloxacin itself are not outlined in the provided text, the ongoing need for novel antimicrobial agents and the specific spectrum of activity shown by Olamufloxacin could theoretically warrant its re-examination in the context of evolving resistance patterns and unmet medical needs.

Q & A

Q. How can researchers address ethical concerns in Olamufloxacin’s off-label use for non-approved pathogens?

- Methodological Answer : Submit protocols to institutional review boards (IRBs) for non-clinical studies, emphasizing adherence to the 3Rs (Replacement, Reduction, Refinement). For compassionate use cases, obtain informed consent and monitor adverse events via validated toxicity scoring systems (e.g., CTCAE v5.0) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.